molecular formula C7H5N3S B8717705 Hcslenkcjvgwpp-uhfffaoysa-

Hcslenkcjvgwpp-uhfffaoysa-

Cat. No.: B8717705
M. Wt: 163.20 g/mol
InChI Key: HCSLENKCJVGWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Hcslenkcjvgwpp-uhfffaoysa-" corresponds to the InChI Key suffix HVXHWBMLTSDYGK-UHFFFAOYSA-N (CAS No. 871826-12-9), a halogenated pyridine derivative with the molecular formula C₇H₈ClF₃N₂ and molecular weight 212.60 g/mol . Its structure features a pyridine core substituted with a trifluoromethyl (-CF₃) group, a chlorine atom, and an amine-functionalized side chain.

Properties

Molecular Formula

C7H5N3S

Molecular Weight

163.20 g/mol

IUPAC Name

1H-pyrido[4,3-d]pyrimidine-4-thione

InChI

InChI=1S/C7H5N3S/c11-7-5-3-8-2-1-6(5)9-4-10-7/h1-4H,(H,9,10,11)

InChI Key

HCSLENKCJVGWPP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1NC=NC2=S

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

Trifluoromethyl Group Impact : The -CF₃ group enhances metabolic stability and lipophilicity across all analogues, but Hcslenkcjvgwpp-uhfffaoysa- uniquely combines -CF₃ with -Cl for improved electrophilic reactivity .

Bioavailability: Hcslenkcjvgwpp-uhfffaoysa- has higher GI absorption (94%) compared to (5-(Trifluoromethyl)pyridin-2-yl)methanamine (82%) due to reduced hydrogen bond donor count (1 vs. 2) .

Synthetic Complexity : Hcslenkcjvgwpp-uhfffaoysa- requires multi-step synthesis involving Pd-catalyzed cross-coupling, while simpler analogues (e.g., 5-(Trifluoromethyl)picolinamide) are synthesized via direct amidation .

Physicochemical and Pharmacokinetic Properties

Comparative Data Table

Property Hcslenkcjvgwpp-uhfffaoysa- (5-(Trifluoromethyl)pyridin-2-yl)methanamine 5-(Trifluoromethyl)picolinamide
Log Po/w (XLOGP3) 2.15 1.64 1.78
TPSA (Ų) 38.5 49.3 55.1
H-Bond Donors 1 2 1
BBB Permeability Yes No No
CYP Inhibition None Moderate (CYP2D6) None
Synthetic Accessibility 2.07 (Moderate) 1.89 (Easy) 1.75 (Easy)

Notes:

  • Hcslenkcjvgwpp-uhfffaoysa-’s BBB permeability and lack of CYP inhibition make it superior for CNS-targeted drug development compared to analogues .
  • The higher TPSA of 5-(Trifluoromethyl)picolinamide correlates with its lower Log Po/w, limiting membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.